Product packaging for Cyclopropanetrione(Cat. No.:CAS No. 76719-55-6)

Cyclopropanetrione

Cat. No.: B14454913
CAS No.: 76719-55-6
M. Wt: 84.03 g/mol
InChI Key: RONYDRNIQQTADL-UHFFFAOYSA-N
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Description

Cyclopropanetrione, with the molecular formula C3O3, is a highly strained and thermodynamically unstable oxide of carbon, often described as the neutral equivalent of the deltate anion or a hypothetical trimer of carbon monoxide . It has long remained an elusive target for researchers, as it is predicted to readily dissociate into three molecules of carbon monoxide, and no isomer with sufficient kinetic stability for bulk isolation has been found . Its profound thermodynamic instability relative to its decomposition products makes it a subject of significant interest in the field of High-Energy Density Materials (HEDMs) . Computational studies have identified potential carbene-type isomers that possess appreciable kinetic stability, suggesting they could be viable as transient intermediates or building blocks for constructing larger carbon-oxygen clusters . These theoretical insights open avenues for its potential application in energy storage, particularly in the development of novel electrodes for alkali metal-ion batteries, where its native carbonyl and epoxyl moieties are highly desirable for electrochemical activity . This product is intended for research purposes only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3O3 B14454913 Cyclopropanetrione CAS No. 76719-55-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

76719-55-6

Molecular Formula

C3O3

Molecular Weight

84.03 g/mol

IUPAC Name

cyclopropane-1,2,3-trione

InChI

InChI=1S/C3O3/c4-1-2(5)3(1)6

InChI Key

RONYDRNIQQTADL-UHFFFAOYSA-N

Canonical SMILES

C1(=O)C(=O)C1=O

Origin of Product

United States

Theoretical and Computational Investigations of Cyclopropanetrione

Quantum Chemical Methodologies for C₃O₃ System Analysis

The computational investigation of the C₃O₃ system necessitates the use of sophisticated quantum chemical methods to accurately describe its complex electronic structure and potential energy surface. The choice of methodology is critical for obtaining reliable predictions about the stability and properties of its various isomers.

High-Level Ab Initio Calculations (e.g., CCSD(T), W1BD)

To achieve high accuracy in energetic predictions, coupled-cluster theory with single, double, and perturbative triple excitations, denoted as CCSD(T), is frequently employed. frontiersin.orgnih.govacs.org This method is considered the "gold standard" in quantum chemistry for its reliable treatment of electron correlation, which is crucial for systems like C₃O₃. For even more refined energy calculations, composite methods like the Weizmann-1-Brueckner-Doubles (W1BD) theory are utilized. frontiersin.orgnih.gov These high-level calculations provide benchmark-quality data for the relative energies and reaction barriers of C₃O₃ isomers. For instance, the global minimum isomer of C₃O₃ was identified with a destruction barrier of 10.6 kcal/mol at the W1BD level. frontiersin.orgnih.gov

Density Functional Theory (DFT) Approaches (e.g., B3LYP)

Density Functional Theory (DFT) offers a computationally less expensive alternative to high-level ab initio methods, making it suitable for exploring the vast potential energy surface of C₃O₃. The B3LYP hybrid functional is a commonly used DFT method for such investigations. frontiersin.orgnih.govfrontiersin.org Geometries of isomers and transition states are often optimized at the B3LYP level, followed by more accurate single-point energy calculations using CCSD(T). frontiersin.orgnih.govdoaj.org Comparative studies have been performed to assess the performance of B3LYP against other functionals, such as B3LYP-D3BJ and B2PLYP-D3, to ensure the reliability of the calculated structures and energies. frontiersin.orgnih.govfrontiersin.org While DFT methods are powerful, their accuracy can be system-dependent, and validation against higher-level calculations is often necessary.

Basis Set Selection and Convergence Studies

The choice of basis set is a critical aspect of any quantum chemical calculation, as it defines the set of functions used to build the molecular orbitals. For accurate calculations on systems like C₃O₃, large and flexible basis sets are required. The augmented correlation-consistent basis sets, such as aug-cc-pVTZ, are frequently used in conjunction with both DFT and CCSD(T) methods. frontiersin.orgnih.govacs.org These basis sets include diffuse functions, which are important for describing weakly bound electrons and anions, and polarization functions for accurately representing the shape of electron clouds. Convergence studies, where calculations are performed with systematically larger basis sets (e.g., from aug-cc-pVTZ to aug-cc-pVQZ), are essential to ensure that the calculated properties are close to the complete basis set limit. acs.org

Multireference Methods (e.g., CASSCF, CASPT2N) for Diradical Character

Some isomers of C₃O₃ may exhibit significant diradical character, meaning their electronic structure cannot be adequately described by a single-reference method like CCSD(T) or standard DFT. In such cases, multireference methods are necessary. acs.org The Complete Active Space Self-Consistent Field (CASSCF) method provides a qualitative description of the electronic structure by including all important electronic configurations. acs.orgresearchgate.net To incorporate dynamic electron correlation for more accurate energies, second-order perturbation theory can be applied to the CASSCF wavefunction, a method known as CASPT2N. acs.org The T1 diagnostic from CCSD(T) calculations can serve as an indicator of the need for a multireference approach; a value greater than 0.02 suggests that a single-reference method may not be appropriate. frontiersin.org

Global Potential Energy Surface (PES) of Singlet C₃O₃

A comprehensive understanding of the C₃O₃ system requires the construction of its global potential energy surface (PES). The PES is a multidimensional surface that represents the energy of the system as a function of its geometry. researchgate.netcalcus.cloud Stationary points on this surface, which include minima (stable isomers) and first-order saddle points (transition states), are of particular interest. calcus.cloudnih.gov

Identification and Characterization of Stationary Points (Isomers and Transition States)

The exploration of the singlet C₃O₃ PES has led to the identification of numerous isomers and the transition states that connect them. frontiersin.orgnih.gov This is often achieved through systematic search strategies coupled with geometry optimizations. frontiersin.org Once located, these stationary points are characterized by calculating their vibrational frequencies to confirm whether they are true minima (all real frequencies) or transition states (one imaginary frequency). acs.org

A significant finding from the global PES survey is the identification of a three-membered ring structure as the global minimum isomer of C₃O₃. frontiersin.orgnih.gov Other notable isomers include carbene-type structures which, despite being higher in energy, possess substantial barriers to destruction, suggesting they could be kinetically persistent. frontiersin.orgnih.gov The schematic potential energy surface connects these isomers through transition states, revealing the pathways for isomerization and fragmentation. frontiersin.orgresearchgate.net This detailed map of the PES is crucial for predicting which C₃O₃ isomers might be viable for experimental observation and potential applications. frontiersin.orgfrontiersin.org

Table 1: Relative Energies and Destruction Barriers of Selected Singlet C₃O₃ Isomers Relative energies (RE) are with respect to 3CO. Data sourced from high-level computational studies. researchgate.net

IsomerRelative Energy (kcal/mol)Destruction Barrier (kcal/mol)Fragmentation Product(s)
01 86.010.33CO
02 123.717.8c-OCCO + CO
04 133.724.3CCO + CO₂
05 133.61.501
08 156.613.7c-OCCO + CO

Topography of the C₃O₃ PES: Minima, Saddle Points, and Hilltops

The potential energy surface (PES) of a molecule describes its energy as a function of its geometry and is fundamental to understanding chemical structures and reactions. libretexts.org The stationary points on this surface—minima, saddle points, and hilltops—are of particular interest. calcus.cloudnih.gov Minima correspond to stable or metastable isomers, while first-order saddle points represent the transition states connecting them. libretexts.orgcalcus.cloudnih.gov

Computational studies have constructed the first global PES for singlet C₃O₃, identifying numerous isomers and the transition states that separate them. frontiersin.orgfrontiersin.orgnih.gov This surface revealed 22 distinct isomers (local minima) and 46 transition states. frontiersin.orgnih.gov

Minima: The global minimum, i.e., the most stable isomer of C₃O₃, was identified for the first time as a three-membered ring structure, designated 01 . frontiersin.orgnih.govfrontiersin.org This isomer is still a high-energy system, lying 86.0 kcal/mol above the fragmented state of three separate CO molecules. nih.govfrontiersin.org Other notable isomers with significant kinetic stability include the carbene-like, four-membered ring structures 02 and 04 . frontiersin.orgnih.govfrontiersin.org

Saddle Points (Transition States): The kinetic stability of an isomer is determined by the height of the energy barrier (saddle point) it must overcome to isomerize or decompose. researchgate.net Isomer 01 has a relatively modest destruction barrier of 10.6 kcal/mol (calculated at the W1BD level) for decomposition into 3CO. frontiersin.orgfrontiersin.orgresearchgate.net In contrast, isomers 02 and 04 possess much higher destruction barriers of 20.3 kcal/mol and 24.7 kcal/mol, respectively, suggesting greater kinetic stability. frontiersin.orgnih.govfrontiersin.orgresearchgate.netresearchgate.net

Hilltops: The long-theorized monocyclic C₃O₃ isomer with D₃h symmetry (isomer A ) was found not to be a minimum on the PES. frontiersin.orgnih.govresearchgate.net Instead, it is a higher-order stationary point, specifically a second-order saddle point or hilltop with two imaginary vibrational frequencies, making it inherently unstable. researchgate.net

Table 1: Key Stationary Points on the Singlet C₃O₃ Potential Energy Surface
Structure IDDescriptionNature of Stationary PointRelative Energy (kcal/mol) vs. 3CODestruction Barrier (kcal/mol)Reference
01Three-membered ringGlobal Minimum86.010.6 frontiersin.orgnih.govfrontiersin.orgresearchgate.net
02Four-membered ring (carbene-type)Local Minimum123.720.3 frontiersin.orgfrontiersin.orgresearchgate.netresearchgate.net
04Four-membered ring (carbene-type)Local Minimum133.724.7 frontiersin.orgfrontiersin.orgresearchgate.netresearchgate.net
AMonocyclic (D₃h symmetry)Second-Order Saddle Point (Hilltop)-- frontiersin.orgnih.govresearchgate.net

Computational Protocols for Isomer and Transition State Search

Identifying the complex topography of the C₃O₃ PES required a sophisticated and systematic computational approach. nih.gov General methods for locating stationary points like minima and transition states often rely on quantum mechanical frameworks such as Density Functional Theory (DFT) and post-Hartree-Fock methods. numberanalytics.comnumberanalytics.com

The global exploration of the singlet C₃O₃ PES was performed using a specialized platform known as the "global potential energy surface survey (GPESS)". nih.gov The primary computational protocol involved:

Geometry Optimization: Isomer and transition state geometries were optimized using the B3LYP density functional combined with the aug-cc-pVTZ basis set. frontiersin.orgfrontiersin.org The performance of B3LYP was benchmarked against other functionals like B3LYP-D3BJ and B2PLYP-D3. frontiersin.orgfrontiersin.orgresearchgate.net

Energy Refinement: More accurate single-point energy calculations were then performed on the optimized geometries using the high-level coupled-cluster method CCSD(T) with the aug-cc-pVTZ basis set. frontiersin.orgfrontiersin.orgresearchgate.netnih.govresearchgate.net This is often denoted as CCSD(T)//B3LYP.

High-Accuracy Barrier Calculation: For key structures, the highly accurate composite W1BD method was employed to obtain reliable destruction barriers. frontiersin.orgfrontiersin.orgresearchgate.net

Transition State Verification: The connection of each located transition state to its corresponding reactant and product minima was confirmed by performing intrinsic reaction coordinate (IRC) calculations. researchgate.net

Table 2: Computational Methods for C₃O₃ PES Investigation
PurposeMethod/ProtocolBasis SetReference
Isomer & TS SearchGPESS Platform- nih.gov
Geometry OptimizationB3LYP, B3LYP-D3BJ, B2PLYP-D3aug-cc-pVTZ frontiersin.orgfrontiersin.org
Single-Point EnergyCCSD(T)aug-cc-pVTZ frontiersin.orgnih.govresearchgate.net
High-Accuracy BarriersW1BD- frontiersin.orgresearchgate.net
TS Connection VerificationIRC- researchgate.net

Electronic Structure and Bonding of Cyclopropanetrione Isomers

The electronic nature of the C₃O₃ isomers dictates their geometry, stability, and potential reactivity. Both Valence Bond (VBT) and Molecular Orbital (MO) theories provide frameworks for understanding this complex bonding. fiveable.mewhiterose.ac.uk

Analysis of Valence Bond and Molecular Orbital Descriptions

Valence Bond theory describes bonding in terms of localized electron pairs formed by the overlap of atomic or hybrid orbitals. fiveable.melibretexts.orgbyjus.com Molecular Orbital theory, in contrast, considers electrons to be delocalized in orbitals that extend over the entire molecule. fiveable.mepurdue.edu While MO theory is often preferred for its ability to more accurately predict properties for delocalized systems, VBT provides a more intuitive picture of bonding and resonance. fiveable.melibretexts.org

For C₃O₃, a qualitative MO analysis predicted that the highly symmetric D₃h structure would have a closed-shell singlet ground state. acs.org However, more detailed calculations revealed this structure to be unstable. researchgate.netacs.org The bonding in the true global minimum, isomer 01 , is best described using a resonance picture rooted in VBT concepts, which highlights a blend of different bonding arrangements. frontiersin.orgnih.gov The unique electronic structure of 01 , which deviates significantly from simple bonding models, is responsible for larger-than-usual differences between various computational methods used to describe its geometry. frontiersin.orgnih.govresearchgate.net

Resonant Structures and Their Contributions (e.g., Cumulenic vs. Donor-Acceptor Character)

Resonance, a key concept in VBT, is crucial for describing the electronic structure of isomer 01 . frontiersin.org Its geometry suggests it is a hybrid of at least two significant resonance structures. frontiersin.orgnih.govresearchgate.net

Cumulenic Type: This form features a ketene-like (>C=C=O) bonding pattern. Evidence for this contribution comes from the exocyclic C-C bond length, which is 1.30 Å, characteristic of a double bond. frontiersin.orgnih.govfrontiersin.org

Donor-Acceptor Type: This form can be viewed as a cyclic carbene stabilized by a dative bond from a carbon monoxide ligand, depicted as >C(:)←CO. frontiersin.orgnih.govfrontiersin.orgresearchgate.net The pyramidal geometry of the C(4) carbon atom, which is unusual for a typical sp²-hybridized carbon, supports this donor-acceptor character. frontiersin.orgnih.govfrontiersin.org This indicates that the carbon atom has significant divalent carbene character, with a lone pair of electrons and a vacant orbital that accepts electron density from the CO molecule. frontiersin.org

This dual character suggests a complex electronic landscape where electron density is delocalized in a way that combines features of both cumulenic double bonds and carbene-ligand interactions. frontiersin.orgresearchgate.netrsc.org

Carbene Characteristics in Specific C₃O₃ Isomers

A carbene is a neutral molecule containing a carbon atom with two unshared valence electrons, making it highly reactive. lumenlearning.comslideshare.netlibretexts.org Several key C₃O₃ isomers exhibit significant carbene character.

Isomer 01: As discussed, the electronic structure of the global minimum 01 can be partly described as a CO-stabilized cyclic carbene. frontiersin.orgnih.govfrontiersin.orgfrontiersin.org This interpretation is supported by computational analysis of the related three-membered ring C₂O₂, which is electronically stable as a singlet carbene due to stabilization from the neighboring oxygen atom. frontiersin.orgnih.govfrontiersin.org

Isomers 02 and 04: These four-membered ring isomers are also explicitly described as being carbene-like or featuring unsaturated carbene centers. frontiersin.orgnih.govfrontiersin.orgresearchgate.net This intrinsic carbene reactivity, combined with their high kinetic stability, makes them interesting candidates for applications in functionalizing nanomaterials. nih.govfrontiersin.org

Carbenes can exist in either a singlet state (with paired non-bonding electrons) or a triplet state (with unpaired electrons), which have different reactivities. lumenlearning.comlibretexts.orguqu.edu.sa The C₃O₃ isomers 01 , 02 , and 04 are all identified on the singlet PES, indicating they are singlet carbenes. frontiersin.orgfrontiersin.orgresearchgate.net

Spin State Energetics and Singlet-Triplet Gaps

The energy difference between the lowest singlet and triplet electronic states, known as the singlet-triplet gap (ΔE_ST), is a critical molecular property, influencing photochemical behavior and stability. frontiersin.orgsubstack.comrsc.org For the hypothetical D₃h isomer of C₃O₃, both experimental and high-level computational studies have addressed this gap.

Negative ion photoelectron spectroscopy (NIPES) experiments on the (CO)₃˙⁻ radical anion provided an estimated singlet-triplet gap of -14 ± 3 kcal/mol for the neutral C₃O₃ molecule. acs.org The negative sign indicates that the singlet state is the ground state, lying lower in energy than the triplet state. acs.org

This experimental finding is in excellent agreement with high-level (U)CCSD(T)/aug-cc-pVQZ//(U)CCSD(T)/aug-cc-pVTZ calculations, which predict a ΔE_ST of -13.8 kcal/mol between the ¹A₁' ground state and the ³A₂ triplet state. acs.org This confirms that the D₃h structure, though a hilltop, strongly favors a closed-shell singlet electronic configuration over a triplet diradical state. acs.orgusc.edu For the C₂O₂ fragment related to isomer 01 , calculations show that its triplet structure is not a stable minimum and collapses to the linear triplet OCCO, further highlighting the preference for singlet states in these cyclic oxocarbons. frontiersin.orgnih.govfrontiersin.org

Table 3: Singlet-Triplet Gap (ΔE_ST) for D₃h C₃O₃
MethodSinglet StateTriplet StateΔE_ST (kcal/mol)Reference
Experimental (NIPES)¹A₁' (Ground State)³A₂-14 ± 3 acs.org
Computational (U)CCSD(T)¹A₁' (Ground State)³A₂-13.8 acs.org

Kinetic Stability and Decomposition Pathways of C₃O₃ Isomers

The kinetic stability of any given C₃O₃ isomer is a critical factor in determining its potential for existence and observation. frontiersin.orgnih.gov Computational studies have shown that many C₃O₃ structures are transient, with low barriers to decomposition. frontiersin.orgnih.gov The kinetic stability is primarily governed by the energy barriers for two main processes: isomerization to another C₃O₃ structure and fragmentation into smaller, more stable molecules. frontiersin.orgnih.gov

A comprehensive global potential energy surface search at the CCSD(T)/aug-cc-pVTZ//B3LYP/aug-cc-pVTZ level has identified 22 distinct singlet C₃O₃ isomers. frontiersin.orgfrontiersin.org Of these, only a handful possess destruction barriers significant enough (defined as ≥10 kcal/mol) to be considered potentially viable, rather than merely fleeting intermediates. frontiersin.orgnih.gov

The destruction barrier is a key metric calculated to assess the kinetic stability of an isomer. It represents the minimum energy required for an isomer to either rearrange into another isomer or to fragment. These barriers are typically calculated using high-level quantum chemical methods, such as the W1BD and CCSD(T) methods, to ensure accuracy. frontiersin.orgresearchgate.netnih.gov

A significant finding is the identification of a three-membered ring structure, denoted as 01 , as the global minimum energy isomer of C₃O₃. frontiersin.orgnih.govfrontiersin.org However, its destruction barrier is marginal, calculated to be 10.6 kcal/mol at the W1BD level. frontiersin.orgresearchgate.netnih.gov More promising are two carbene-type isomers, 02 and 04 , which exhibit considerably higher destruction barriers of 20.3 and 24.7 kcal/mol, respectively. frontiersin.orgresearchgate.netnih.govresearcher.lifenih.govresearchgate.netresearchgate.net These higher barriers suggest a greater kinetic persistence.

Other isomers, such as the bicyclic isomer 08 and the spiral isomer 11 , also have notable destruction barriers of 13.7 and 12.2 kcal/mol, respectively. frontiersin.orgnih.govfrontiersin.org In contrast, many other identified isomers have destruction barriers below 10 kcal/mol, indicating they are likely too transient to be of practical significance. frontiersin.orgnih.govfrontiersin.org

Calculated Destruction Barriers for Selected C₃O₃ Isomers
Isomer DesignationDescriptionDestruction Barrier (kcal/mol at W1BD)Reference
01Global Minimum (Three-membered ring)10.6 frontiersin.orgresearchgate.netnih.gov
02Carbene-type (Four-membered ring)20.3 frontiersin.orgresearchgate.netnih.gov
04Carbene-type (Four-membered ring)24.7 frontiersin.orgresearchgate.netnih.gov
08Bicyclic13.7 frontiersin.orgnih.gov
09Bridge-OO13.2 nih.govfrontiersin.org
11Spiral12.2 frontiersin.orgnih.gov

Understanding the fragmentation pathways is crucial as they reveal the ultimate fate of these high-energy isomers. The primary decomposition products for C₃O₃ isomers are highly stable small molecules, most notably carbon monoxide (CO) and carbon dioxide (CO₂). frontiersin.orgnih.gov The tendency to release the very stable CO molecule is a major reason for the limited stability of C₃O₃ structures. frontiersin.orgresearchgate.netnih.govfrontiersin.orgnih.gov

The specific fragmentation pathway that is most favorable (i.e., has the lowest energy barrier) differs for each isomer:

The global minimum, 01 , has as its easiest decomposition route the fragmentation into three molecules of carbon monoxide (3CO), with a barrier of 10.3 kcal/mol. frontiersin.orgnih.govfrontiersin.org

For the more stable carbene isomer 02 , the most feasible primary pathway is decomposition into one molecule of carbon monoxide and cyclopropanedione (c-OCCO), with a barrier of 17.8 kcal/mol. frontiersin.orgnih.govfrontiersin.org

The most kinetically stable isomer, 04 , has a different primary decomposition channel, fragmenting into ethynedione (CCO) and carbon dioxide (CO₂), with a higher barrier of 24.3 kcal/mol. frontiersin.orgnih.govfrontiersin.org

Isomers 08 and 11 both favor decomposition into CO and c-OCCO. frontiersin.orgnih.govfrontiersin.org

Isomer 09 , which contains a peroxide-like bridge, preferentially decomposes to CCO and CO₂. frontiersin.orgnih.govfrontiersin.org

Most Feasible Fragmentation Pathways and Barriers for Selected C₃O₃ Isomers
Isomer DesignationPrimary Fragmentation ProductsCalculated Barrier (kcal/mol)Reference
013CO10.3 frontiersin.orgnih.govfrontiersin.org
02CO + c-OCCO17.8 frontiersin.orgnih.govfrontiersin.org
04CCO + CO₂24.3 frontiersin.orgnih.govfrontiersin.org
08CO + c-OCCO13.7 frontiersin.orgnih.govfrontiersin.org
09CCO + CO₂13.2 nih.govfrontiersin.org
11CO + c-OCCO12.2 frontiersin.orgnih.govfrontiersin.org

To rigorously map the transformation from a reactant isomer to its products via a transition state, theoretical chemists employ Intrinsic Reaction Coordinate (IRC) calculations. frontiersin.orgfrontiersin.orgfrontiersin.orgresearchgate.net An IRC analysis follows the minimum energy path downhill from a transition state structure, confirming that it indeed connects the intended reactant and product stationary points on the potential energy surface. frontiersin.orgfrontiersin.orgfrontiersin.org

In the comprehensive study of the C₃O₃ potential energy surface, IRC calculations were essential. frontiersin.orgfrontiersin.org They were used to verify the connection of each located transition state with its corresponding reactant isomer and the resulting products of either isomerization or fragmentation. frontiersin.orgfrontiersin.org This ensures that the calculated decomposition pathways are true reaction coordinates and provides a detailed picture of the structural changes that occur during the transformation. For instance, IRC analysis would trace the step-by-step bond breaking and forming processes as isomer 01 dissociates into three separate CO molecules.

Reactivity Mechanisms Involving Cyclopropanetrione and Its Cyclopropane Analogs

Fundamental Reactivity Derived from High Ring Strain and Electronic Structure

The reactivity of cyclopropane (B1198618) and its derivatives is dominated by the inherent ring strain resulting from significant deviation from ideal bond angles and geometries. utexas.edumasterorganicchemistry.com In a typical acyclic alkane, carbon atoms adopt sp³ hybridization with ideal bond angles of 109.5°. However, the geometry of the three-membered cyclopropane ring forces the C-C-C bond angles to be 60°, leading to substantial angle strain. libretexts.org This compression of bond angles results in poor overlap of the sp³ hybrid orbitals, creating weaker, bent "banana bonds" and storing considerable potential energy, estimated to be around 27.5-28 kcal/mol. utexas.edursc.orgmdpi.com This high ring strain weakens the C-C bonds, making cyclopropanes significantly more reactive than their acyclic counterparts. utexas.edu

The introduction of a ketone functional group to form cyclopropanone (B1606653) further increases this instability. The C-C bond length opposite the carbonyl group in cyclopropanone is unusually long at 157.5 pm, compared to 151 pm in cyclopropane, indicating increased strain. wikipedia.org The parent cyclopropanone compound is highly labile and sensitive to even weak nucleophiles, readily undergoing ring-opening reactions to relieve strain. wikipedia.orglibretexts.org

Cyclopropanetrione (C₃O₃), the fully oxidized analog, represents an extreme case of ring strain and electronic destabilization. The presence of three adjacent, planar carbonyl groups within a three-membered ring would lead to immense angle strain and powerful electrostatic repulsion. This makes the molecule exceptionally unstable, and it is primarily known as a transient species. Its high reactivity is directed towards decomposition, often through the loss of carbon monoxide molecules.

CompoundC-C-C Bond AngleStrain Energy (kcal/mol)Key Structural Features
Cyclopropane60°~28Bent C-C bonds, significant angle and torsional strain. utexas.edulibretexts.org
Cyclopropanone~60°>28Elongated C-C bond (157.5 pm), highly labile. wikipedia.org
This compound~60°Extremely HighTheoretical molecule; extreme angle strain and electronic repulsion.

Carbene-Mediated Reactions and Cyclopropanation Processes

Carbenes, neutral carbon species with two bonds and two non-bonding electrons, are highly reactive intermediates central to the synthesis of cyclopropane rings. libretexts.org The transfer of a carbene fragment to an alkene is a primary method for forming cyclopropanes, a process known as cyclopropanation. acsgcipr.orgnih.gov To temper their high reactivity, carbenes are often used in the form of metal-stabilized carbenoids. libretexts.orgacsgcipr.org

Cyclopropanation is a key synthetic transformation that involves the addition of a carbene or carbenoid to the double bond of an alkene. libretexts.orgmasterorganicchemistry.com The reaction is a form of cheletropic reaction and is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. wikipedia.orgyoutube.com For instance, the reaction of a carbene with a cis-alkene yields a cis-substituted cyclopropane. wikipedia.org

Several methods exist for generating carbenoids for cyclopropanation:

Simmons-Smith Reaction: This method uses diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple to form an organozinc carbenoid, iodomethylzinc iodide. libretexts.orgmasterorganicchemistry.comwikipedia.org This reagent is effective for converting alkenes into cyclopropanes. wikipedia.org

Diazo Compounds with Metal Catalysis: Diazo compounds, such as diazomethane (B1218177) or ethyl diazoacetate, serve as precursors to carbenes. wikipedia.org In the presence of transition metals like copper, rhodium, or iron, they form metal carbenoids that readily transfer the carbene moiety to an alkene. acsgcipr.orgnih.govacs.org

From Haloforms: Dihalocarbenes, such as dichlorocarbene (B158193) (:CCl₂), can be generated from haloforms (e.g., chloroform (B151607), CHCl₃) by treatment with a strong base. masterorganicchemistry.com These react with alkenes to produce geminal dihalocyclopropanes. wikipedia.org

Beyond addition to π-bonds, carbenes can also undergo C-H insertion reactions, where the carbene inserts into an existing carbon-hydrogen sigma bond. libretexts.orgyoutube.com Intramolecular C-H insertion is a powerful method for synthesizing cyclic compounds, particularly five-membered rings, which are formed via a favorable six-membered ring transition state. libretexts.org

Reaction NameCarbene/Carbenoid PrecursorMetal/ReagentDescription
Simmons-SmithDiiodomethane (CH₂I₂)Zn-Cu coupleForms an organozinc carbenoid that adds to alkenes. libretexts.orgwikipedia.org
Catalytic CyclopropanationDiazo compounds (e.g., N₂CHCO₂Et)Cu, Rh, Fe, Pd complexesMetal carbenoid transfers a carbene fragment to an alkene. nih.govacs.orgacs.org
DihalocyclopropanationHaloforms (e.g., CHCl₃, CHBr₃)Strong base (e.g., KOH)α-elimination forms a dihalocarbene which adds to alkenes. masterorganicchemistry.com

Carbenes generated within a molecule can undergo intramolecular rearrangements, which are synthetically useful transformations. The most prominent of these is the Wolff rearrangement . youtube.com This reaction involves the conversion of an α-diazoketone into a ketene (B1206846) via a carbene intermediate. youtube.com The rearrangement proceeds through a 1,2-shift, where a group (typically alkyl or aryl) migrates from the carbonyl carbon to the adjacent carbene carbon. When the starting α-diazoketone is cyclic, the Wolff rearrangement results in a ring contraction. youtube.com

Another notable reaction is the Stevens rearrangement , which involves the rearrangement of an ylide formed from the reaction of a carbene with a heteroatom, such as an ether oxygen. libretexts.org The mechanism involves the addition of an oxygen lone pair to the carbene's empty p-orbital, followed by a substitution reaction to yield a rearranged product. libretexts.org These rearrangements highlight the diverse reactivity of carbene centers beyond simple addition or insertion reactions.

Cycloaddition Chemistry of Cyclopropanone and Related Small Rings

The high ring strain of cyclopropanone and its derivatives makes them valuable synthons for cycloaddition reactions. wikipedia.orglibretexts.org Rather than acting as simple ketones, they can undergo ring-opening to form reactive intermediates that participate in the construction of larger ring systems.

A [2+1] cycloaddition is a reaction in which a two-atom component (like an alkene) reacts with a one-atom component (like a carbene) to form a three-membered ring. researchgate.net Therefore, the carbene-mediated cyclopropanation of alkenes discussed previously is the primary example of a [2+1] cycloaddition pathway for synthesizing cyclopropane rings. wikipedia.orgacs.org This approach is convergent and modular, making it a powerful tool in organic synthesis. acs.org The reaction is often catalyzed by transition metals such as gold, palladium, or rhodium, which mediate the transfer of a carbene from a precursor like a diazo compound to an alkene. acs.orgnih.govnih.gov

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. wikipedia.orgmsu.edu Due to its high strain, cyclopropanone can undergo thermal or photochemical cleavage of the C2-C3 bond to form an oxyallyl species. wikipedia.org This intermediate, which can be described as a zwitterion, a 1,3-dipole, or a biradical, is the active species in several cycloaddition reactions. wikipedia.orgic.ac.uk

[4+2] Cycloadditions: The oxyallyl intermediate generated from cyclopropanone can act as the 2π-electron component in a [4+2] cycloaddition (Diels-Alder type reaction) with a 4π-electron diene, such as furan (B31954) or butadiene, to form a seven-membered ring. wikipedia.orgic.ac.ukacs.org

[3+2] Cycloadditions: Donor-acceptor (D-A) cyclopropanes are well-established as synthetic equivalents of 1,3-zwitterions. mdpi.comresearchgate.net Upon activation with a Lewis acid, they undergo ring-opening and participate in formal [3+2] cycloadditions with various 2π partners like alkenes, aldehydes, or nitriles to form five-membered rings. researchgate.netrsc.orgnih.gov Similarly, the oxyallyl species from cyclopropanone can behave as a 1,3-dipole and react with dipolarophiles in [3+2] cycloadditions. rsc.orgnih.gov

These cycloaddition pathways provide efficient routes to complex cyclic and heterocyclic systems that are otherwise difficult to synthesize. rsc.orglibretexts.org

Cycloaddition TypeCyclopropane Derivative RoleReaction Partner (π-system)Resulting Ring SizeExample
[4+2]2π component (as oxyallyl)4π (Diene, e.g., Furan)7-memberedCyclopropanone + Furan → Oxabicycloheptene derivative. wikipedia.org
[3+2]3-atom component (1,3-dipole)2π (Alkene, Aldehyde)5-memberedD-A Cyclopropane + Alkene → Cyclopentane derivative. researchgate.netnih.gov
[2+1]1-atom component (as carbene)2π (Alkene)3-memberedAlkene + Diazo compound (with catalyst) → Cyclopropane. researchgate.net

Bispericyclic and Multi-pericyclic Reaction Dynamics

The inherent strain and electronic structure of small, cyclic carbonyl compounds predispose them to participate in complex, concerted reactions. While the extreme instability of this compound has precluded experimental studies of its reactivity, theoretical analyses, drawing parallels with simpler analogs like cyclopropanone, provide a framework for understanding its potential involvement in bispericyclic and multi-pericyclic reactions. These reactions are characterized by the simultaneous progression along two or more distinct pericyclic pathways, often leading to a complex potential energy surface with multiple transition states and product outcomes.

A key example that offers insight into the potential reactivity of this compound is the bispericyclic reaction of cyclopropanone with butadiene. Computational studies have shown that this reaction exhibits features of both a [2+4] cycloaddition and an electrocyclic ring-opening. This dual nature of the reaction pathway is a hallmark of bispericyclic processes. The reaction is thought to proceed through a transition state that has characteristics of both pericyclic modes, leading to an intermediate with significant biradical character.

The concept of bispericyclic reactions was first introduced to describe the dimerization of cyclopentadiene, which displays characteristics of both a [2+4] cycloaddition and a sigmatropic rearrangement. This concept has since been expanded to include trispericyclic and even tetrapericyclic reactions, highlighting the complexity of concerted reaction mechanisms. For a molecule as electronically rich and strained as this compound, it is plausible that its reactions with various dienes or other reactive partners could exhibit such multi-pericyclic dynamics. The presence of three carbonyl groups would significantly influence the electronic landscape of the cyclopropane ring, potentially lowering the activation barriers for various pericyclic pathways and making multi-pericyclic reactions more accessible.

Table 1: Theoretical Data for the Bispericyclic Reaction of Cyclopropanone with Butadiene

ParameterValueDescription
Reaction TypeBispericyclic ([2+4] cycloaddition + electrocyclic ring opening)The reaction proceeds through a transition state with characteristics of both reaction types.
Intermediate CharacterBiradical (2> up to 0.7002)2>The intermediate ylid exhibits significant biradical character.
Computational MethodωB97XD/Def2-TZVPP/SCRF=DCMThe level of theory used to model the reaction.
Key FindingSequential but concerted reactionThe initial electrocyclic ring-opening product is highly reactive and immediately undergoes cycloaddition.

This data is for cyclopropanone, a structural analog of this compound, and is used to illustrate the principles of bispericyclic reactions that could theoretically be relevant to this compound.

Ring-Opening and Ring-Closure Dynamics of Cyclopropane-based Systems

The reactivity of cyclopropane derivatives is largely dictated by the significant ring strain inherent in the three-membered ring, which provides a strong thermodynamic driving force for ring-opening reactions. The presence of substituents, particularly electron-withdrawing or electron-donating groups, further modulates this reactivity. In the case of this compound, the three carbonyl groups would render the ring highly electrophilic and susceptible to nucleophilic attack, which would be a primary pathway for ring-opening.

The ring-opening of electrophilic cyclopropanes often proceeds via a polar mechanism, where a nucleophile attacks one of the carbon atoms of the ring, leading to the cleavage of a C-C bond. For donor-acceptor substituted cyclopropanes, this process can be highly regioselective. While this compound lacks traditional donor groups, the extreme electron deficiency at the carbonyl carbons would make it a potent electrophile. Nucleophilic attack could lead to the formation of a transient, stabilized carbanion which could then undergo further reactions.

Another potential pathway for the ring-opening of this compound is through thermal or photochemical decarbonylation. The parent compound is predicted to be thermodynamically unstable, readily dissociating into three molecules of carbon monoxide. This decomposition can be viewed as a concerted, albeit likely stepwise, ring-opening process. Studies on the decarbonylation of cyclopropenones, which also feature a strained ring with a carbonyl group, suggest that the reaction can proceed through the formation of a reactive zwitterionic intermediate following the initial ring-opening. A similar mechanism could be envisioned for this compound, with sequential loss of carbon monoxide.

Ring-closure reactions to form cyclopropane rings are also a fundamental aspect of organic synthesis. One of the most well-established methods is the Michael Initiated Ring Closure (MIRC), which involves the conjugate addition of a nucleophile to an activated alkene, followed by an intramolecular nucleophilic substitution to close the three-membered ring. While not directly applicable to the synthesis of this compound itself, which is not synthesized in this manner, the principles of MIRC highlight the mechanistic pathways available for forming strained three-membered rings.

Table 2: Factors Influencing Ring-Opening Dynamics of Cyclopropane Derivatives

FactorDescriptionRelevance to this compound
Ring Strain The inherent energy of the three-membered ring (approx. 27.5 kcal/mol) provides a thermodynamic driving force for ring-opening.The high ring strain of the cyclopropane core is a key driver of its reactivity.
Electronic Effects of Substituents Electron-withdrawing groups increase the electrophilicity of the ring, making it more susceptible to nucleophilic attack.The three carbonyl groups make this compound an extremely potent electrophile.
Nature of the Nucleophile Stronger nucleophiles will more readily attack the cyclopropane ring, initiating ring-opening.A wide range of nucleophiles would be expected to react readily with this compound.
Reaction Conditions Thermal or photochemical energy can induce ring-opening, particularly decarbonylation reactions.This compound is predicted to be highly unstable and prone to thermal decomposition.

This table outlines general principles of cyclopropane reactivity, with extrapolations to the expected behavior of the highly reactive and unstable this compound.

Cyclopropanetrione and Its Isomers As Advanced Synthetic Building Blocks

Computational Design of High-Energy Density Carbon-Oxygen Clusters from C₃O₃ Isomers

The immense energy difference between CₙOₙ clusters and their decomposition products (nCO) provides a strong theoretical basis for their application as high-energy density materials (HEDMs). frontiersin.org The primary challenge lies in identifying kinetically stable isomers that can store this energy. A comprehensive computational investigation of the singlet C₃O₃ potential energy surface has shed light on this challenge, identifying 22 distinct isomers and 46 transition states. frontiersin.org

This research identified a three-membered ring structure, isomer 01 , as the global minimum energy isomer of C₃O₃. frontiersin.orgfrontiersin.org However, its kinetic stability is limited, with a calculated decomposition barrier of 10.6 kcal/mol. frontiersin.orgnih.govfrontiersin.orgresearchgate.net Of greater significance for HEDM applications are two carbene-type isomers, 02 and 04 , which exhibit considerably higher kinetic stability. frontiersin.orgnih.govfrontiersin.orgresearchgate.net These isomers are considered valuable building blocks for the design and construction of larger, high-energy carbon-oxygen clusters. frontiersin.orgnih.govnih.govresearchgate.netresearchgate.net

Isomer 04 is a particularly noteworthy HEDM candidate. nih.govfrontiersin.org It possesses a very large energy release upon decomposition to three CO molecules (133.7 kcal/mol) and has a destruction barrier of 24.7 kcal/mol. frontiersin.orgfrontiersin.org This barrier is comparable to those of already synthesized high-energy species, underscoring its potential viability. frontiersin.orgnih.govfrontiersin.org

Table 1: Calculated Kinetic Stability of Selected C₃O₃ Isomers

Isomer DesignationDescriptionDestruction Barrier (kcal/mol at W1BD level)Relative Energy (kcal/mol)
01Three-membered ring (global minimum)10.6122.4
02Four-membered ring (carbene-type)20.3129.0
04Four-membered ring (carbene-type)24.7133.7

Functionalization of Nanomaterials via Cyclopropanetrione Moieties (e.g., Graphene Derivatization)

The unique electronic structures of certain C₃O₃ isomers make them ideal candidates for the functionalization of nanomaterials. Specifically, the carbene-like nature of isomers 02 and 04 provides a reactive center for covalent attachment to material surfaces. frontiersin.orgfrontiersin.org This intrinsic carbene-reactivity allows them to be used to modify various nanomaterials, with graphene being a prominent example. frontiersin.orgfrontiersin.orgresearchgate.net

The process of functionalizing graphene through carbene cycloaddition is a known strategy to tune its electronic properties. researchgate.net By using C₃O₃ isomers like 02 and 04 as the carbene source, it is theoretically possible to graft these moieties onto a graphene sheet. frontiersin.orgfrontiersin.org A significant advantage of this approach is that the functionalization process preserves the electrochemically active functional groups within the C₃O₃ isomer, namely the carbonyl (C=O) and epoxyl (O<) groups. frontiersin.orgnih.govnih.govresearchgate.netresearchgate.net This retention is crucial for subsequent applications in areas like energy storage. frontiersin.orgnih.gov

Theoretical Role in Advanced Materials Science (e.g., Electrochemical Applications, specifically alkali metal-ion batteries, from a molecular structure perspective)

From a molecular structure perspective, the computationally identified stable isomers of C₃O₃ possess key features that make them theoretically promising for advanced electrochemical applications, particularly as components of electrodes in alkali metal-ion batteries. frontiersin.orgnih.govfrontiersin.orgfrontiersin.orgnih.gov There is growing evidence that a high density of oxygen, in the form of carbonyl and epoxyl groups, is a critical factor in the development of high-performance electrodes for sustainable ion batteries. frontiersin.orgnih.govresearchgate.net

The kinetically stable carbene-type isomers 02 and 04 are particularly well-suited for this role. frontiersin.orgnih.govfrontiersin.org Their molecular structures inherently contain both carbonyl and epoxyl groups. frontiersin.orgfrontiersin.orgresearchgate.netresearchgate.net When these isomers are used to functionalize a conductive nanomaterial like graphene, these oxygen-rich moieties become part of the electrode's surface chemistry. frontiersin.org These oxygen-containing functional groups are known to enhance the interaction between the electrode surface and alkali metal ions (such as Li⁺ or K⁺), which can improve the charge storage capacity. researchgate.net The epoxy groups, in particular, are recognized for their favorable redox activity and are considered important for the storage of alkali metal ions. researchgate.net Therefore, the theoretical role of these C₃O₃ isomers is to act as molecular-level building blocks that introduce highly desirable, electrochemically active functional groups onto electrode materials. frontiersin.orgnih.gov

Theoretical Analysis of Ring Strain in Cyclopropanetrione Systems

Conceptual Framework of Angle Strain and Torsional Strain in Small Rings

Ring strain is a type of instability that arises when the bond angles in a cyclic molecule deviate from their ideal values. wikipedia.orgsaskoer.ca This strain is a combination of multiple factors, primarily angle strain and torsional strain. wikipedia.org

Angle Strain (Baeyer Strain): This form of strain occurs when the bond angles within a ring are forced to deviate from the optimal angles predicted by the hybridization of the atoms. saskoer.camasterorganicchemistry.com For the sp³-hybridized carbon atoms in a simple cycloalkane like cyclopropane (B1198618), the ideal tetrahedral bond angle is approximately 109.5°. masterorganicchemistry.comvedantu.com However, the geometric constraints of a three-membered ring force the internal C-C-C bond angles to be 60°. pressbooks.publibretexts.org This severe deviation leads to inefficient overlap of the atomic orbitals, resulting in weaker, "bent" bonds and a significant increase in the molecule's potential energy. saskoer.capressbooks.pub This inherent angle strain makes small rings like cyclopropane considerably more reactive than their acyclic counterparts. wikipedia.orgpressbooks.pub

Computational Methodologies for Quantifying Ring Strain Energy (RSE)

Ring Strain Energy (RSE) is a quantitative measure of the total destabilization of a cyclic molecule due to the combined effects of angle, torsional, and other strains like transannular (steric) strain. wikipedia.orglibretexts.org Since RSE is not a direct physical observable, it is typically determined computationally by comparing the molecule of interest against strain-free reference compounds through the use of hypothetical chemical reactions. swarthmore.edu

To isolate the effects of ring strain from other bonding energies, chemists employ theoretical reaction schemes where the number and types of bonds are conserved between reactants and products. umsl.eduuni-muenchen.de This approach allows for the cancellation of most energetic contributions, leaving the strain energy as the primary difference.

Isodesmic Reactions: An isodesmic reaction is a hypothetical reaction where the number of bonds of each formal type (e.g., C-C, C-H, C=O) is conserved on both the reactant and product sides. uni-muenchen.de By using simple, unstrained molecules as products, the heat of reaction calculated via quantum mechanical methods can provide a direct estimate of the strain energy in the cyclic reactant. umsl.edu

Homodesmotic Reactions: These are a more refined subset of isodesmic reactions. In addition to conserving the number of bonds of each type, homodesmotic reactions also conserve the count of carbon atoms with their specific hybridization states (sp³, sp², sp) and the number of attached hydrogen atoms. stackexchange.com This stricter conservation provides a more accurate cancellation of energies, leading to a more reliable calculation of RSE. yale.edu

Table 1: Example of an Isodesmic Reaction for Calculating the RSE of Cyclopropane This table illustrates a hypothetical reaction used to calculate the ring strain energy of cyclopropane. The reaction is balanced to ensure the number of each type of bond (C-C and C-H) is the same on both sides. The calculated heat of reaction then corresponds to the energy released from the strain in the cyclopropane ring.

ReactantsProductsBond Count (Reactants)Bond Count (Products)Calculated RSE
1 x Cyclopropane (C₃H₆) 3 x Methane (CH₄)3 x Ethane (C₂H₆)C-C: 3 C-H: 18C-C: 3 C-H: 18~27.5 kcal/mol umsl.edu

In cyclopropanetrione, the strain is far more extreme than in cyclopropane. The substitution of CH₂ groups with C=O groups introduces several additional destabilizing factors:

Increased Angle Strain: The carbon atoms of the carbonyl groups are sp²-hybridized, preferring bond angles of ~120°. Forcing these atoms into a 60° ring angle creates even more severe angle strain than for sp³ carbons.

Electrostatic Repulsion: The carbon atoms of the carbonyl groups are highly electrophilic (partially positive) due to the polarization of the C=O bond. The close proximity of three such partially positive carbon atoms within the small ring leads to intense electrostatic repulsion, significantly destabilizing the molecule.

Bond Distortion: Computational studies on related species show that one way the ring attempts to relieve this immense strain is through the elongation and weakening of the C-C bonds. acs.org In the case of the triplet state of (CO)₃, one C-C bond is stretched to a length of 2.154 Å, indicating it is nearly broken. acs.org

The cumulative effect of these factors results in an extraordinarily high ring strain energy, making the C₃O₃ ring system predisposed to fragmentation.

Table 2: Summary of Destabilizing Energetic Contributions in this compound This table breaks down the various factors that contribute to the high ring strain energy of this compound.

Strain ContributionOriginConsequence
Severe Angle Strain sp² hybridized carbons (ideal angle ~120°) forced into a 60° ring geometry.Inefficient orbital overlap, leading to very weak C-C bonds.
Torsional Strain Planar ring structure forces eclipsing interactions between the oxygen atoms.Repulsion between electron clouds on adjacent carbonyl groups.
Electrostatic Repulsion Close proximity of three electrophilic (partially positive) carbonyl carbon atoms.Strong repulsive forces that weaken the ring's C-C framework.

Relationship between Ring Strain and Kinetic Instability of C₃O₃

The immense ring strain in this compound is directly responsible for its kinetic instability. A molecule is kinetically unstable if it has a low activation energy barrier for decomposition or isomerization. nih.gov While this compound is thermodynamically unstable relative to three molecules of carbon monoxide, its existence, even fleetingly, depends on the kinetic barrier to its fragmentation. wikipedia.org

Computational studies have explored the potential energy surface of C₃O₃ to identify possible isomers and their stability. nih.govresearchgate.net These studies have shown that the neutral this compound molecule has long been considered elusive precisely because no isomer with sufficient kinetic stability had been found, either in experiments or through theoretical calculations. nih.govfrontiersin.orgnih.govfrontiersin.org

The most stable isomer with the classic three-membered ring structure (designated as isomer 01 ) is predicted to be the global minimum on the potential energy surface. nih.govresearchgate.net However, even this most stable form is exceptionally fragile. Advanced computational models calculate the energy barrier for its dissociation into three CO molecules to be only 10.6 kcal/mol. nih.govresearchgate.net This extremely low barrier means that the molecule would decompose almost instantaneously under typical conditions, explaining why this compound has not been produced in bulk. wikipedia.org In fact, the long-sought-after monocyclic C₃O₃ isomer with D₃h symmetry (perfectly triangular) is not a stable molecule at all but rather a second-order saddle point on the potential energy surface, representing a transition state, not a viable compound. frontiersin.orgnih.gov

Table 3: Calculated Kinetic Stability of the this compound Global Minimum (Isomer 01) This table presents the key finding from computational studies regarding the instability of the most viable this compound isomer. The low decomposition barrier highlights its extreme kinetic lability.

IsomerDescriptionComputational LevelDecomposition PathwayCalculated BarrierReference
01 Global minimum C₃O₃ isomerW1BDC₃O₃ → 3 CO10.6 kcal/mol nih.govresearchgate.net

Advanced Research on Cyclopropanetrione Derivatives and Analogs

Deltate Anion (C₃O₃²⁻) and its Relationship to Neutral Cyclopropanetrione

This compound is the neutral equivalent of the deltate anion (C₃O₃²⁻), a species known to be stable since at least 1975. wikipedia.orgwikipedia.org The relationship between the unstable neutral molecule and its stable dianion is a key area of study. The instability of this compound is predicted thermodynamically, with calculations suggesting it readily dissociates into three molecules of carbon monoxide. wikipedia.org

In contrast, the deltate anion exhibits significant stability. This stability is attributed to the electronic delocalization and aromatic character within the three-membered ring system. wikipedia.orgresearchgate.net The C₃O₃²⁻ ion is a member of the oxocarbon anions, which are cyclic compounds with planar structures, high molecular symmetry, and delocalized π-electrons. researchgate.net The negative charge is distributed over the three oxygen atoms, which, along with the π-system, counteracts the inherent ring strain of the cyclopropane (B1198618) core. acs.org

The deltate anion is the conjugate base of deltic acid (dihydroxycyclopropenone), a stable white solid. wikipedia.org The hydroxyl groups of deltic acid are highly acidic (pKa1 = 2.57, pKa2 = 6.03), readily losing protons to form the symmetric and stabilized deltate anion. wikipedia.org Synthesis of the deltate anion is typically achieved through the deprotonation of deltic acid, which itself can be synthesized via the photolysis of bis(trimethylsilyl) squarate. wikipedia.orgacs.org An alternative, though less practical, route involves the reductive coupling of carbon monoxide using organouranium complexes. wikipedia.org

Hexahydroxycyclopropane: Structure and Potential Synthetic Relevance

Hexahydroxycyclopropane, or cyclopropane-1,1,2,2,3,3-hexol ([-C(OH)₂-]₃), is considered the hydrate (B1144303) of this compound. wikipedia.orgwikipedia.org Its structure consists of a cyclopropane ring where each carbon atom is bonded to two hydroxyl groups, forming three geminal diol functionalities. wikipedia.org Unlike the anhydrous trione, which is highly reactive, the hydrated form represents a more stable, albeit still complex, molecule. The presence of multiple hydroxyl groups makes the compound highly polar and capable of extensive hydrogen bonding. While not a widely utilized synthetic intermediate, its existence points to the possibility of using protected or hydrated forms of highly reactive carbonyl compounds as more manageable precursors in chemical synthesis.

Synthetic Strategies for Highly Strained Cyclopropane Derivatives

The high ring strain (approximately 27.5 kcal/mol) in cyclopropanes presents unique synthetic challenges but also makes them valuable as reactive intermediates and as structural motifs in bioactive molecules. rsc.orglibretexts.org Research into the synthesis of highly functionalized and strained cyclopropane derivatives is a dynamic field.

A primary strategy for constructing cyclopropane rings involves the reaction of an alkene with a carbene or a carbenoid. libretexts.orglumenlearning.com Carbenes are neutral, highly reactive species containing a divalent carbon atom with six valence electrons. lumenlearning.com Because free carbenes are often short-lived, they are typically generated in situ or used as stabilized carbenoids. libretexts.orgwikipedia.org

Key carbene-based methods include:

Simmons-Smith Reaction : This well-known method uses an organozinc carbenoid, typically iodomethylzinc iodide (formed from diiodomethane (B129776) and a zinc-copper couple), to convert olefins into cyclopropanes. rsc.orgwikipedia.org It is a reliable and often stereospecific method.

Transition-Metal Catalyzed Decomposition of Diazo Compounds : Diazo compounds, such as ethyl diazoacetate, serve as precursors to carbenes. rsc.org In the presence of transition-metal catalysts based on copper, rhodium, or ruthenium, these compounds decompose to form metal carbenoid intermediates. rsc.orgwikipedia.org These reactive species then add to alkenes to form functionalized cyclopropanes, often with high stereoselectivity. rsc.org

Dihalocarbene Addition : Dihalocarbenes, such as dichlorocarbene (B158193) (:CCl₂), can be generated from precursors like chloroform (B151607) and a strong base. libretexts.org These react with alkenes to yield geminal dihalocyclopropanes, which are versatile synthetic intermediates. wikipedia.org

The addition of singlet carbenes to alkenes is a concerted, cheletropic reaction that proceeds in a stereospecific manner, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product. libretexts.orgwikipedia.org

Cycloisomerization reactions are powerful, atom-economical processes where a molecule is converted into a cyclic isomer without the loss of any atoms. wikipedia.org These reactions have become a cornerstone for assembling complex molecules containing strained rings. acs.org

Transition metal-catalyzed cycloisomerizations, particularly of enynes (molecules containing both a double and a triple bond), are among the most studied and synthetically useful. wikipedia.orguw.edu.pl

Gold and Platinum Catalysis : π-acidic metals, especially cationic gold(I) and platinum(II) complexes, are highly effective catalysts for enyne cycloisomerizations. wikipedia.orgacs.org They activate the alkyne toward nucleophilic attack by the tethered alkene, initiating a cascade of reactions that can form intricate polycyclic systems. rsc.org

Formation of Strained Architectures : Depending on the substrate and catalyst system, these cycloisomerizations can selectively produce bicyclic products fused to highly strained cyclopropane or cyclobutane (B1203170) rings. acs.org These methods provide rapid access to complex molecular frameworks from relatively simple linear precursors under mild conditions. acs.orgrsc.org

The demand for enantiomerically pure cyclopropane-containing molecules, especially in the pharmaceutical industry, has driven the development of asymmetric synthetic methods. rsc.orgnih.gov Biocatalysis has emerged as a powerful strategy to achieve high stereoselectivity in cyclopropanation reactions. rsc.orgutdallas.edu

Engineered Heme Proteins : Scientists have successfully engineered heme-containing proteins, such as myoglobin (B1173299) and cytochrome P450 enzymes, to catalyze asymmetric cyclopropanations. rsc.orgutdallas.edu These biocatalysts mediate carbene transfer from a donor, like a diazo compound, to an olefin substrate. rochester.edu

High Stereoselectivity : By modifying the active site of the protein through rational design and directed evolution, researchers can create biocatalysts that produce cyclopropanes with exceptional diastereomeric ratios and enantiomeric excesses (often >99% ee). rsc.orgnih.govrochester.edu

Synthesis of High-Value Molecules : This chemoenzymatic approach has been applied to the gram-scale synthesis of chiral cyclopropane cores for several drugs, including Tranylcypromine and Ticagrelor. nih.gov It also enables the creation of versatile chiral building blocks, such as cyclopropylboronates and fluorinated cyclopropanes, which are valuable for drug discovery and development. utdallas.edunsf.gov This biocatalytic strategy often avoids the need for expensive chiral ligands or heavy metal catalysts and reduces chemical waste. nsf.gov

Q & A

Q. What are the primary challenges in synthesizing cyclopropanetrione (C₃O₃) in a laboratory setting?

this compound’s synthesis is hindered by its extreme thermodynamic instability and the lack of kinetically stable isomers. Computational studies suggest that the monocyclic singlet isomer (A) exists only as a second-order saddle point, requiring extreme conditions like matrix isolation or non-ionizing photon excitation for stabilization . Methodological recommendations:

  • Collaborate with computational chemists to predict viable synthetic pathways using density functional theory (DFT).
  • Prioritize low-temperature, inert matrix environments to minimize decomposition .

Q. What computational methods are most effective for modeling this compound’s electronic structure?

High-level ab initio methods (e.g., CCSD(T)/CBS) and multireference approaches (e.g., CASSCF) are critical for accurately modeling C₃O₃’s electronic configuration due to its multiconfigurational character. Basis sets like aug-cc-pVTZ are recommended for geometry optimization and vibrational frequency analysis . Key steps:

Validate computational results against experimental spectroscopic data (if available).

Use symmetry constraints to reduce computational cost for strained cyclic systems.

Q. How should researchers design experiments to characterize this compound’s transient intermediates?

Time-resolved spectroscopic techniques (e.g., ultrafast laser spectroscopy) coupled with cryogenic trapping in noble gas matrices are essential. Include isotopic labeling (e.g., ¹³C or ¹⁸O) to confirm structural assignments . Experimental controls:

  • Compare observed IR/Raman spectra with computational predictions.
  • Use mass spectrometry to detect fragmentation patterns unique to C₃O₃.

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data on this compound’s stability?

Discrepancies often arise from incomplete basis sets or inadequate treatment of electron correlation in computational models. To address this:

  • Perform sensitivity analyses to quantify the impact of methodological choices (e.g., basis set size, inclusion of dispersion corrections).
  • Replicate experimental conditions in silico (e.g., solvent effects, temperature) using molecular dynamics simulations .
  • Cross-validate findings through collaborative replication studies across independent labs .

Q. What strategies are recommended for validating this compound’s thermodynamic stability given conflicting literature reports?

Adopt a multi-methodological approach:

Thermochemical cycles : Calculate Gibbs free energy changes using high-accuracy composite methods (e.g., G4 theory).

Kinetic stability assays : Probe decomposition pathways via transition-state theory (TST) calculations.

Experimental corroboration : Use differential scanning calorimetry (DSC) to detect exothermic decomposition events.
Document all assumptions (e.g., harmonic approximation in entropy calculations) to enable critical evaluation .

Q. How can researchers integrate existing literature on C₃O₃ isomers into a cohesive theoretical framework?

IsomerStabilityKey Computational FindingsExperimental Evidence
A (monocyclic)Second-order saddle pointCCSD(T) predicts instabilityNIPE spectroscopy under extreme conditions
B (bicyclic)Local minimumMP2 overestimates stabilityNo experimental detection
C (tricyclic)MetastableCASPT2 suggests limited lifetimeUnconfirmed
  • Conduct systematic reviews to identify gaps (e.g., lack of high-pressure studies for isomer B).
  • Use meta-analysis tools to quantify consensus across studies .

Q. What advanced spectroscopic techniques are suitable for probing this compound’s reactivity with Lewis acids?

  • In situ X-ray absorption spectroscopy (XAS) : Monitor bond-length changes during adduct formation.
  • Solid-state NMR : Track ¹³C chemical shift perturbations to infer electron-deficient carbonyl behavior.
  • Ultrafast transient absorption : Capture short-lived charge-transfer intermediates .

Methodological Best Practices

Q. How should researchers document this compound’s synthetic protocols for reproducibility?

  • Follow the Beilstein Journal of Organic Chemistry’s guidelines:
    • Publish detailed experimental procedures (e.g., reaction temperatures, purification methods) in supplementary information.
    • Report characterization data (e.g., IR peaks, NMR shifts) for all new compounds .
  • Use FAIR data principles (Findable, Accessible, Interoperable, Reusable) for raw computational outputs .

Q. What statistical tools are recommended for analyzing contradictory data on C₃O₃’s electronic properties?

  • Principal Component Analysis (PCA) : Identify outlier studies in literature datasets.
  • Bayesian meta-regression : Quantify uncertainty in computational vs. experimental results.
  • Error-propagation algorithms : Assess the reliability of derived properties (e.g., bond dissociation energies) .

Q. How can interdisciplinary collaboration enhance this compound research?

  • Partner with theoretical chemists to refine force fields for molecular dynamics simulations.
  • Engage spectroscopists to develop novel detection methods for short-lived intermediates.
  • Consult methodologists for rigorous interpretation of contradictory data .

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